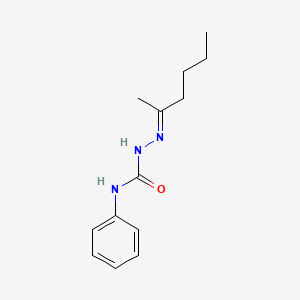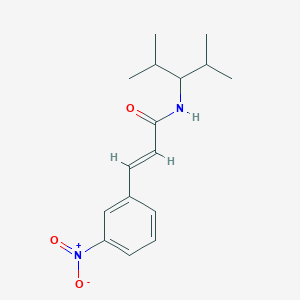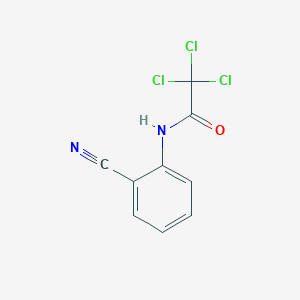![molecular formula C12H19BrN2O2S2 B5851667 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide, also known as BrPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BrPT is a sulfonamide derivative that contains a thiophene ring, a piperidine ring, and a bromine atom. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide involves binding to the active site of CA IX and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival in acidic environments. In addition, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer activity, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is its selectivity for CA IX, which allows for targeted inhibition of cancer cells without affecting normal cells. However, the synthesis of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide can be challenging, and the compound is relatively unstable in aqueous solutions. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide. One area of interest is the development of more efficient synthesis methods for 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide and its derivatives. In addition, further studies are needed to determine the optimal dosage and administration route for 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in cancer therapy. Finally, the potential use of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, should be explored.
Conclusion:
In conclusion, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is a promising compound with potential therapeutic applications in cancer therapy. Its selectivity for CA IX, anti-inflammatory and anti-angiogenic effects, and minimal toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal administration route and dosage.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide involves the reaction between 2-thiophenesulfonyl chloride and 1-piperidinepropanol in the presence of a base such as sodium hydroxide. The reaction yields 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide as a white solid with a melting point of 198-200°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-piperidin-1-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S2/c13-11-5-6-12(18-11)19(16,17)14-7-4-10-15-8-2-1-3-9-15/h5-6,14H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDOHYQFTXRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(piperidin-1-yl)propyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)



